Lithium tellurate

描述

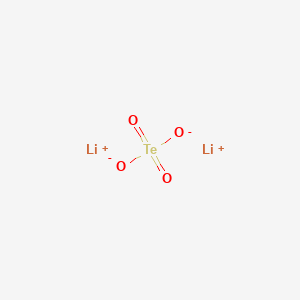

Lithium tellurate is a useful research compound. Its molecular formula is Li2TeO4 and its molecular weight is 205.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Energy Storage

Lithium-ion Batteries (LIBs) : Lithium tellurate has been investigated as a potential anode material in lithium-ion batteries due to its favorable electrochemical properties. Its high capacity and conductivity make it a promising candidate for enhancing battery performance. Research indicates that metal tellurides, including this compound, can offer significant improvements in energy storage systems through better cycling stability and capacity retention compared to traditional materials .

Thermoelectric Devices : The thermoelectric properties of this compound allow it to convert heat directly into electricity, making it suitable for applications in waste heat recovery systems and power generation. This capability is particularly valuable in industrial processes where excess heat can be utilized efficiently .

Semiconductor Applications

Infrared Sensors and Photodetectors : Due to its semiconducting nature, this compound is utilized in the production of infrared sensors and photodetectors. Its ability to operate effectively in the infrared range makes it ideal for various electronic components used in optical devices .

Optoelectronic Devices : this compound's unique electronic properties have led to its application in optoelectronic devices, where it can be used for light emission and detection. This includes potential uses in advanced communication technologies and imaging systems .

Optical Applications

Tellurite Glasses : this compound is a key component in the formulation of tellurite glasses, which are known for their excellent optical properties. These glasses are utilized in both linear and nonlinear optics, making them suitable for applications such as fiber optics and laser technology. The structural analysis of lithium tellurite glasses shows significant potential for use in high-performance optical devices due to their favorable thermal and structural characteristics .

Medical Applications

Medical Imaging : The infrared properties of this compound suggest potential applications in medical imaging technologies. Its ability to interact with infrared light could lead to advancements in diagnostic equipment, enhancing imaging techniques used in medical research and practice .

Aerospace and Defense

Surveillance Systems : The unique properties of this compound make it suitable for aerospace applications, particularly in surveillance and reconnaissance technologies. Its effectiveness in infrared sensing systems can be leveraged for target detection and monitoring purposes .

Case Studies

- High-Performance Anodes : A study on the use of this compound as an anode material demonstrated significant improvements in capacity retention during cycling tests compared to conventional materials. This was attributed to its unique structural properties that accommodate volume changes during charge-discharge cycles .

- Thermoelectric Applications : Research highlighted the efficiency of this compound-based thermoelectric devices, showing that they could achieve a ZT (figure of merit) value comparable to other leading thermoelectric materials, indicating their viability for commercial applications .

属性

IUPAC Name |

dilithium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIDNBMVCOSCLK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Te](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2TeO4, Li2O4Te | |

| Record name | lithium tellurate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933608 | |

| Record name | Dilithium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14929-69-2, 15851-53-3 | |

| Record name | Telluric acid (H2TeO3), lithium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014929692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), lithium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO3), lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilithium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium tellurium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。